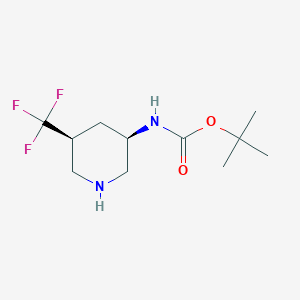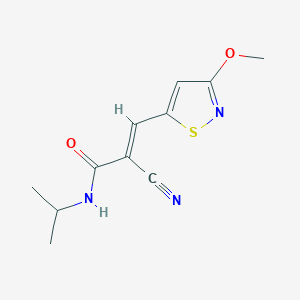
2-(2-Chloro-4-nitrophenyl)acetic acid
概要
説明
2-(2-Chloro-4-nitrophenyl)acetic acid is a useful research compound. Its molecular formula is C8H6ClNO4 and its molecular weight is 215.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Impact and Toxicology
A scientometric review focused on the herbicide 2,4-D, chemically related to 2-(2-Chloro-4-nitrophenyl)acetic acid, provides insights into the global research trends and gaps in studies about its toxicity and environmental fate. The review identifies areas of significant interest, including toxicological effects on non-target species, molecular biology aspects, and the degradation of such compounds in environmental settings (Zuanazzi et al., 2020).
Industrial Applications
The role of certain acids, including acetic and related organic acids, in industrial cleaning and corrosion inhibition highlights potential applications for this compound in similar contexts. Organic inhibitors, including those with functional groups present in this compound, show effectiveness in protecting metals in acidic environments, suggesting possible use in industrial processes (Goyal et al., 2018).
Wastewater Treatment
The disinfection potential of peracetic acid in wastewater treatment, due to its broad-spectrum antimicrobial activity, suggests that compounds like this compound could also find relevance in environmental management practices, particularly if they share similar properties or can be transformed into effective disinfectants (Kitis, 2004).
Atmospheric Chemistry
Studies on nitrated phenols in the atmosphere reveal the pathways and transformations of these compounds, which can inform the environmental behavior and potential atmospheric impact of this compound. Understanding these mechanisms is crucial for assessing environmental risks and degradation pathways of chemically related substances (Harrison et al., 2005).
Agriculture and Herbicide Use
Research on the environmental behavior and ecotoxicological effects of the widely used herbicide 2,4-D underscores the importance of understanding similar compounds' fate and impact. This knowledge can guide the safe and effective use of related chemicals in agricultural settings to minimize environmental contamination and harm to non-target species (Islam et al., 2017).
Safety and Hazards
“2-(2-Chloro-4-nitrophenyl)acetic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .
将来の方向性
特性
IUPAC Name |
2-(2-chloro-4-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVVWINDBFSBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide](/img/structure/B2550552.png)
![N-(3-{[3-(3-cyanophenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2550553.png)
![N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2550556.png)

![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide](/img/structure/B2550560.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-methoxynicotinamide](/img/structure/B2550561.png)
![methyl 4-{[3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate](/img/structure/B2550562.png)

![5-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B2550566.png)
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2550567.png)

![(Z)-5-bromo-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2550569.png)
methyl]piperazine](/img/structure/B2550570.png)

